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Compound of Interest |

4-Cyclohexylpiperidine
Compound Name:
hydrochloride
CAS No.: 60601-62-9
Cat. No.: B1628300

Executive Summary

4-Cyclohexylpiperidine hydrochloride (CAS: 5322-82-7) is a bicyclic secondary amine salt
characterized by a saturated piperidine ring substituted at the para position (C4) with a
cyclohexyl group. Unlike its aromatic analog 4-phenylpiperidine, this compound possesses a
fully saturated, lipophilic architecture, imparting distinct steric and electronic properties.

It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of
NMDA receptor antagonists (e.g., Ifenprodil analogs) and Sigma receptor ligands. Its high
lipophilicity (LogP ~3.3 for the free base) and conformational rigidity make it an ideal scaffold
for probing hydrophobic pockets in G-protein-coupled receptors (GPCRs) and ion channels.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]
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Property Data Note
CAS Number 5322-82-7 Hydrochloride Salt
Free Base CAS 14446-73-2 4-Cyclohexylpiperidine

Chemical Formula

C11H21N[1] - HCI

167.29 (Free Base) + 36.46

Molecular Weight 203.75 g/mol
(HCI)
White to off-white crystalline ) ]
Appearance id Hygroscopic nature possible
soli
) ) High thermal stability; may
Melting Point ~310 °C i
sublime or decompose
N Soluble in Water, Methanol, Limited solubility in non-polar
Solubility
DMSO solvents (Hexane, Et20)
Typical for secondary cyclic
pKa (Calc.) ~10.5-11.0 yp_ b
amines
Highly lipophilic compared to
LogP (Free Base) ~3.3 gy fipop P

piperidine (LogP 0.84)

Structural Conformation

The molecule exists predominantly in a chair-chair conformation. The bulky cyclohexyl group at

position 4 occupies the equatorial position of the piperidine ring to minimize 1,3-diaxial

interactions. This rigid, extended structure is critical for its binding affinity in deep hydrophobic

protein clefts.

Synthetic Pathways

The synthesis of 4-cyclohexylpiperidine hydrochloride typically proceeds via the exhaustive

reduction of aromatic precursors. Two primary routes are employed depending on the starting

material availability.
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Route A: Catalytic Hydrogenation of 4-Phenylpiperidine
(Standard)

This method involves the reduction of the phenyl ring of 4-phenylpiperidine. It requires a
catalyst capable of reducing benzene rings, such as Platinum Oxide (Adams' Catalyst) or
Rhodium on Carbon (Rh/C), often under acidic conditions (Acetic Acid) to facilitate the reaction
and form the salt immediately.

Route B: Reduction of 4-Cyclohexylpyridine

An alternative route uses 4-cyclohexylpyridine. This requires the reduction of the pyridine ring,
which is generally easier than reducing a benzene ring but still requires noble metal catalysis
(Pt/C or Pd/C) under pressure.

Precursors

4-Phenylpiperidine
(Aromatic Ring)

Phenyl Reduction
(High Pressure)

Catalytic Hydrogenation Crystallization 4-Cyclohexylpiperidine HCI
(52 PP 0 Jilfe) (Fully Saturated)
Solvent: AcOH or MeOH/HCI Y

(Aromatic Heterocycle)

[ 4-Cyclohexylpyridine ]

Click to download full resolution via product page

Caption: Synthetic logic flow for the production of 4-cyclohexylpiperidine HCI via catalytic
hydrogenation.

Reactivity & Derivatization

As a secondary amine, 4-cyclohexylpiperidine is a potent nucleophile. In drug discovery, it is
rarely the final drug but rather a "warhead" or structural linker.

Key Reactions

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1628300?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base (K2COs/DIEA) to
form tertiary amines.

» Reductive Amination: Reaction with aldehydes/ketones using NaBH(OACc)s to form N-
substituted derivatives.

» Amide Coupling: Reaction with carboxylic acids using EDC/HOBt or HATU to form amides.

Self-Validating Protocol: N-Alkylation Monitoring

Step 1: Dissolve 4-cyclohexylpiperidine HCI in DMF.

Step 2: Add 3.0 eq. of K2COs (Crucial to neutralize HCI and liberate the free base).

Step 3: Add 1.1 eq. of Alkyl Halide. Heat to 60°C.

Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material
(secondary amine) will stain strongly with Ninhydrin (Red/Pink), while the product (tertiary
amine) will typically stain with Dragendorff’s reagent or lodine, but not Ninhydrin.

Applications in Medicinal Chemistry

The 4-cyclohexylpiperidine moiety is a "privileged scaffold" used to modulate the
physicochemical properties of a drug candidate.

NMDA Receptor Antagonists

The structural similarity to Ifenprodil and Traxoprodil is notable. These drugs contain a 4-
benzylpiperidine core. Replacing the benzyl group with a cyclohexyl group increases metabolic
stability (avoiding hydroxylation of the phenyl ring) and alters the entropic penalty of binding by
providing a rigid hydrophobic bulk.

Sigma Receptor Ligands

Sigma-1 (ol) receptors bind promiscuously to amines flanked by hydrophobic regions. 4-
Cyclohexylpiperidine provides the necessary cationic center (at physiological pH) and the
hydrophobic tail required for high-affinity o1 binding.
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Lipophilicity Tuning

Replacing a phenyl group with a cyclohexyl group typically increases LogP by ~2.5 units and
eliminates 1t-1t stacking interactions, replacing them with van der Waals interactions. This is a
strategic "bioisostere" switch to improve blood-brain barrier (BBB) penetration.
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Caption: Structure-Activity Relationship (SAR) mapping of the 4-cyclohexylpiperidine scaffold.
Safety & Handling
Signal Word:WARNING Hazard Statements:
e H315: Causes skin irritation.
e H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
Handling Protocol:
o PPE: Wear nitrile gloves and safety goggles.

¢ Inhalation: Handle in a fume hood to avoid inhaling dust.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1628300?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) if possible, as
hydrochloride salts can be hygroscopic over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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